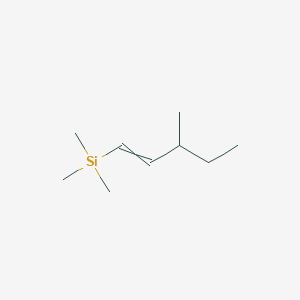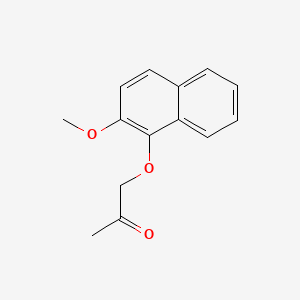
Trimethyl(3-methylpent-1-en-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(3-methylpent-1-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a 3-methylpent-1-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(3-methylpent-1-en-1-yl)silane typically involves the hydrosilylation of alkenes. One common method includes the reaction of trimethylsilane with 3-methylpent-1-ene in the presence of a platinum catalyst. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions ensures high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyl(3-methylpent-1-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The silicon atom in the compound can participate in substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated reagents like chlorosilanes are commonly employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon derivatives.
Applications De Recherche Scientifique
Trimethyl(3-methylpent-1-en-1-yl)silane finds applications in several scientific research areas:
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its role in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including silicones and polymers.
Mécanisme D'action
The mechanism of action of Trimethyl(3-methylpent-1-en-1-yl)silane involves its ability to form stable bonds with carbon and other elements. The silicon atom’s unique electronic properties allow it to participate in various chemical reactions, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
- Trimethyl(4-methylpent-4-en-1-yn-1-yl)silane
- Trimethyl(3-phenylprop-1-yn-1-yl)silane
- Trimethyl(5-chloropent-1-yn-1-yl)silane
Comparison: Trimethyl(3-methylpent-1-en-1-yl)silane is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. For instance, the presence of a double bond in the 3-methylpent-1-en-1-yl group differentiates it from compounds with triple bonds or different substituents, affecting its chemical behavior and applications .
Propriétés
Numéro CAS |
74956-24-4 |
|---|---|
Formule moléculaire |
C9H20Si |
Poids moléculaire |
156.34 g/mol |
Nom IUPAC |
trimethyl(3-methylpent-1-enyl)silane |
InChI |
InChI=1S/C9H20Si/c1-6-9(2)7-8-10(3,4)5/h7-9H,6H2,1-5H3 |
Clé InChI |
WRSTUXLHVJTGOH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C=C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)





![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
